![molecular formula C14H13Cl2NO B12616712 3-[(2,6-Dichlorophenyl)methyl]-2-ethylpyridin-4(1H)-one CAS No. 919366-43-1](/img/structure/B12616712.png)
3-[(2,6-Dichlorophenyl)methyl]-2-ethylpyridin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2,6-Dichlorophenyl)methyl]-2-ethylpyridin-4(1H)-one is a chemical compound with a complex structure that includes a pyridinone ring substituted with a 2,6-dichlorophenylmethyl group and an ethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,6-Dichlorophenyl)methyl]-2-ethylpyridin-4(1H)-one typically involves the reaction of 2,6-dichlorobenzyl chloride with 2-ethyl-4-pyridone under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-[(2,6-Dichlorophenyl)methyl]-2-ethylpyridin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
3-[(2,6-Dichlorophenyl)methyl]-2-ethylpyridin-4(1H)-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-[(2,6-Dichlorophenyl)methyl]-2-ethylpyridin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 3-[(2,6-Dichlorophenyl)methyl]-2-methylpyridin-4(1H)-one
- 3-[(2,6-Dichlorophenyl)methyl]-2-propylpyridin-4(1H)-one
- 3-[(2,6-Dichlorophenyl)methyl]-2-butylpyridin-4(1H)-one
Uniqueness
3-[(2,6-Dichlorophenyl)methyl]-2-ethylpyridin-4(1H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2,6-dichlorophenylmethyl group and the ethyl group on the pyridinone ring can lead to distinct properties compared to other similar compounds.
Propiedades
Número CAS |
919366-43-1 |
|---|---|
Fórmula molecular |
C14H13Cl2NO |
Peso molecular |
282.2 g/mol |
Nombre IUPAC |
3-[(2,6-dichlorophenyl)methyl]-2-ethyl-1H-pyridin-4-one |
InChI |
InChI=1S/C14H13Cl2NO/c1-2-13-10(14(18)6-7-17-13)8-9-11(15)4-3-5-12(9)16/h3-7H,2,8H2,1H3,(H,17,18) |
Clave InChI |
BOAYDYGCRUKDMG-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=O)C=CN1)CC2=C(C=CC=C2Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



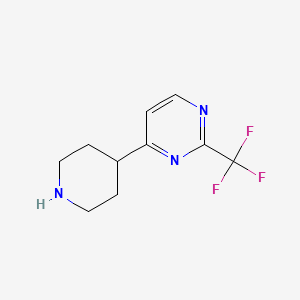
![[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]phosphonic acid](/img/structure/B12616657.png)
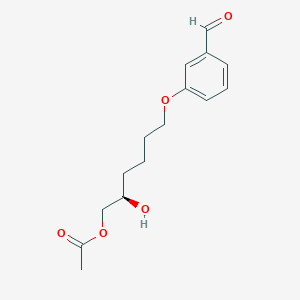
![2-Bromo-6-(3-methoxy-phenyl)-imidazo[2,1-B]thiazole](/img/structure/B12616664.png)
![Azepan-1-yl{4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}methanone](/img/structure/B12616673.png)
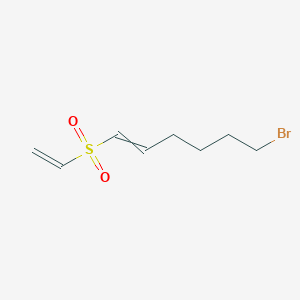
![Triethoxy[1-(trimethylsilyl)oct-1-EN-1-YL]silane](/img/structure/B12616691.png)
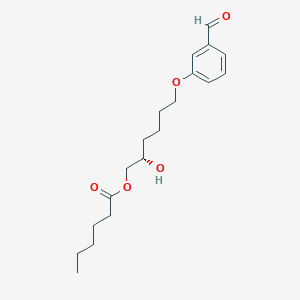
![4-Amino-4'-chloro[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12616696.png)
![{[9-(Octane-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid](/img/structure/B12616701.png)
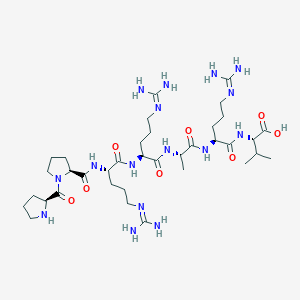
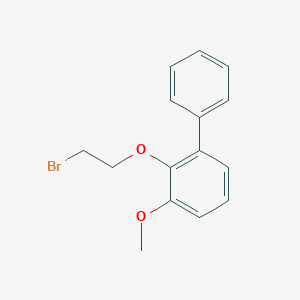
![5-[5-(5-Hexylthiophen-2-yl)thiophen-2-yl]thiophene-2-carboxylic acid](/img/structure/B12616720.png)
